molecular formula C13H14N4OS B6569147 2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide CAS No. 946293-75-0

2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide

Cat. No.: B6569147
CAS No.: 946293-75-0
M. Wt: 274.34 g/mol
InChI Key: OQBLKZJHGNIGBH-UHFFFAOYSA-N
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Description

2-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide is a complex organic compound belonging to the triazolothiadiazine class

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide typically involves multi-step organic reactions. One common approach is the reaction of phenylacetic acid with triazole derivatives under specific conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC) and catalysts like palladium on carbon (Pd/C) to facilitate the formation of the triazolothiadiazine core.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, in acidic or neutral conditions.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

  • Substitution: Amines, alcohols, in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols, amines, or alkanes.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its triazolothiadiazine core is valuable in the development of new chemical entities with diverse functionalities.

Biology: In biological research, 2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide is explored for its potential as a bioactive molecule. It has shown promise in studies involving enzyme inhibition, particularly as a carbonic anhydrase inhibitor.

Medicine: Medically, this compound is investigated for its pharmacological properties, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular activities. Its ability to inhibit various enzymes makes it a candidate for drug development.

Industry: In industry, this compound is utilized in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

  • Triazolothiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.

  • Triazolopyrimidines: Another class of triazole derivatives with potential pharmacological applications.

  • Thiazolothiazines: Structurally related compounds with diverse biological activities.

Uniqueness: 2-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide stands out due to its specific substitution pattern and the presence of the phenyl group, which can influence its binding affinity and biological activity compared to other triazolothiadiazines.

Properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-11(9-10-5-2-1-3-6-10)14-12-15-16-13-17(12)7-4-8-19-13/h1-3,5-6H,4,7-9H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBLKZJHGNIGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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